4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[(4-hydroxyanilino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-11-7-5-10(6-8-11)16-9-14-12-3-1-2-4-13(12)15(20)18-17-14/h1-8,16,19H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSXKNVRFQXTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone typically involves the reaction of phthalazinone derivatives with 4-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phthalazinone derivatives .
Scientific Research Applications
Pharmaceutical Development
4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone has been explored for its anti-cancer properties . Studies indicate that it can inhibit cell proliferation in various cancer cell lines by targeting poly (ADP-ribose) polymerase enzymes, which play a crucial role in DNA repair mechanisms. This inhibition may lead to increased cancer cell death under stress conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity . The synthesis of these derivatives often involves modifying the anilino group or the phthalazine core to enhance efficacy against various pathogens.
Organic Synthesis
The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo functionalization with different nucleophiles enables the development of new compounds with tailored properties.
Enzyme Inhibition Studies
Interaction studies have focused on the compound's binding affinity to various enzymes and receptors, indicating potential applications in drug design aimed at enzyme inhibition. This property is particularly relevant in developing treatments for diseases where enzyme activity plays a critical role.
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer potential of this compound derivatives against breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as therapeutic agents in oncology.
Case Study 2: Antimicrobial Efficacy
In another study, a series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that some compounds exhibited potent antimicrobial activity, outperforming standard antibiotics, highlighting their potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone include:
Phthalazinone derivatives: Compounds with a similar core structure but different functional groups.
Hydroxyaniline derivatives: Compounds with a similar hydroxyanilino group but different core structures.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the phthalazinone core and the hydroxyanilino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone, a derivative of phthalazinone, has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. Phthalazinone derivatives are known for their wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of phthalic anhydride with 4-hydroxyaniline under controlled conditions. The resulting compound features a phthalazinone core, which is crucial for its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that phthalazinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds structurally related to this compound have shown promising results against human cancer cell lines such as A2780 (ovarian cancer), NCI-H460 (lung cancer), and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 | < 10 |
| NCI-H460 | < 10 | |
| MCF-7 | < 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in vitro.
The mechanism by which phthalazinone derivatives exert their anticancer effects is believed to involve the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that are already deficient in DNA repair pathways .
Antimicrobial Effects
In addition to anticancer properties, there is evidence suggesting that phthalazinone derivatives possess antimicrobial activity. Preliminary screenings have shown effectiveness against various bacterial strains, although specific data on this compound is limited .
Anti-inflammatory and Analgesic Effects
Phthalazinones have also been studied for their anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
A notable study investigated the effects of several phthalazinone derivatives in a mouse model of cancer. The administration of these compounds resulted in a significant reduction in tumor size compared to controls. The study highlighted the potential for these compounds to be developed as novel anticancer agents .
Q & A
Q. Key Considerations :
- Purification via recrystallization (ethanol/ice-water) ensures product stability .
- Monitor reaction progress using TLC or HPLC to avoid byproducts.
How can researchers evaluate the dual pharmacological activities (e.g., enzyme inhibition and bronchodilation) of phthalazinone derivatives?
Advanced Research Focus
Experimental Design :
Thromboxane A2 (TXA2) Synthetase Inhibition :
- Use platelet-rich plasma to measure TXB₂ (a TXA2 metabolite) via ELISA after incubating compounds with arachidonic acid .
- Compare IC₅₀ values of derivatives (e.g., 4-pyridyl-substituted phthalazinones showed IC₅₀ < 1 µM) .
Bronchodilation Assays :
Q. Data Interpretation :
- Structure-activity relationship (SAR) analysis: Bulky 4-substituents (e.g., phenyl groups) enhance TXA2 inhibition, while 2-alkyl chain length modulates bronchodilation .
How should discrepancies in biological activity data between structurally similar phthalazinone derivatives be resolved?
Advanced Research Focus
Methodology :
SAR Studies :
- Compare substituent effects (e.g., 4-aminothiazole vs. 4-pyridyl groups) on acetylcholinesterase inhibition .
- Use molecular docking to predict binding affinities to target enzymes (e.g., PARP-1 for anticancer activity) .
Metal Coordination Effects :
Q. Example Data Contradiction :
- Free phthalazinones may show weak PARP inhibition, but metal complexes (e.g., Cu(II)) exhibit enhanced activity due to redox cycling .
What spectroscopic and computational methods are used to study phthalazinone-metal coordination complexes?
Advanced Research Focus
Techniques :
Infrared (IR) Spectroscopy :
- C=O Stretching : Shifts from 1656 cm⁻¹ (free ligand) to 1660 cm⁻¹ (UO₂²⁺ complex) indicate coordination via the carbonyl oxygen .
- C-H Stretching : Aromatic C-H bands below 3000 cm⁻¹ show minor shifts upon metal binding .
Molecular Dynamics (MD) Simulations :
Q. Table: IR Spectral Shifts for Phthalazinone-UO₂²⁺ Complexes
| Compound | C=O Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) |
|---|---|---|
| Free Ligand (1) | 1656 | 2980–2850 |
| UO₂²⁺ Complex (4) | 1660 | 2975–2845 |
What methodologies are employed to assess PARP inhibition by phthalazinone derivatives like Olaparib?
Advanced Research Focus
Protocols :
Enzyme Assays :
- Use recombinant PARP-1 in a NAD⁺-dependent assay with histone-coated plates. Measure inhibition via fluorescence (e.g., IC₅₀ = 5 nM for Olaparib) .
Cellular Models :
- Treat BRCA-deficient cell lines with derivatives and assess viability via MTT assay. Synergize with DNA-damaging agents (e.g., cisplatin) .
NAD⁺ Depletion Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
